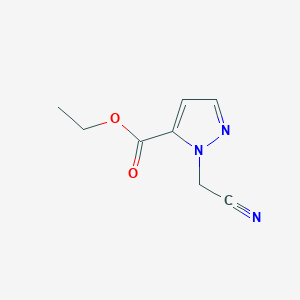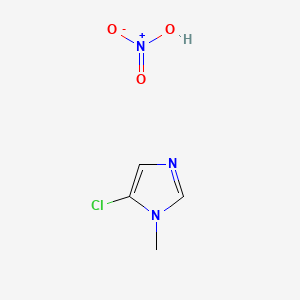
ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate, also known as ethyl pyrazole 5-carboxylate (EPZC), is a synthetic compound that has recently been gaining attention due to its potential applications in scientific research. EPZC is a versatile molecule that has been used in a variety of research applications, including as a biochemical reagent, a biological probe, and a therapeutic agent. EPZC has a unique structure that allows it to interact with other molecules in a variety of ways.
Scientific Research Applications
Synthesis of Coumarin Derivatives
Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate: is used in the synthesis of coumarin derivatives, which are of significant interest due to their applications in food additives, cosmetics, optical devices, dyes, and drug candidates . The compound can undergo Knoevenagel condensation followed by intramolecular cyclization to yield coumarin-3-carboxylate esters. This process is facilitated by catalysts that can form complexes via hydrogen bonds, highlighting the compound’s versatility in organic synthesis .
Formation of Biologically Active Compounds
The cyanoacetate moiety in ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate is crucial for the formation of biologically active compounds. It can react with amines to produce N-cyanoacetamides, which are key intermediates in synthesizing various heterocyclic compounds with potential chemotherapeutic applications .
Development of Chemotherapeutic Agents
The compound’s ability to form diverse heterocyclic frameworks makes it a valuable precursor in the development of new chemotherapeutic agents. Its reactivity enables the synthesis of novel organic heterocycles that can be evaluated for their biological activities .
Green Chemistry Applications
Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate: can be used in green chemistry applications to avoid the use of hazardous solvents and tedious isolation procedures. Low-transition-temperature mixtures (LTTMs) can be employed as efficient promoters for reactions involving this compound, contributing to more sustainable and eco-friendly synthetic methods .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound serves as a starting material for the preparation of coumarins, which are important in drug discovery. The structural flexibility of the compound allows for the creation of a wide range of pharmacologically active molecules .
Optical and Electronic Devices
Due to its role in the synthesis of coumarin derivatives, ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate indirectly contributes to the manufacturing of optical and electronic devices. Coumarins are used in the production of organic light-emitting diodes (OLEDs) and other optical materials .
Food and Cosmetic Industry
The compound’s derivatives find applications in the food and cosmetic industry as additives and fragrances. The synthesis of flavoring agents and aromatic compounds often involves intermediates derived from ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate .
Dye and Pigment Production
Finally, in the dye and pigment industry, the compound is used to create colorants with various properties. The ability to synthesize different coumarin-based dyes allows for the development of new materials for textile and ink applications .
properties
IUPAC Name |
ethyl 2-(cyanomethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSNSWPTUJHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241475 | |
| Record name | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
1217862-66-2 | |
| Record name | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
